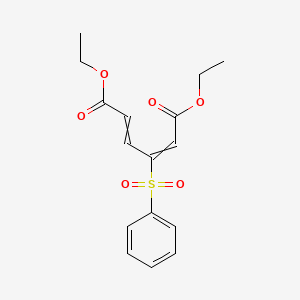
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a hexa-2,4-dienedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate typically involves the reaction of diethyl hexa-2,4-dienedioate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3-(methylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(ethylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(propylsulfonyl)hexa-2,4-dienedioate
Uniqueness
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different sulfonyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
194656-10-5 |
|---|---|
Molekularformel |
C16H18O6S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate |
InChI |
InChI=1S/C16H18O6S/c1-3-21-15(17)11-10-14(12-16(18)22-4-2)23(19,20)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
JURQTXVNOFHQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC(=CC(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
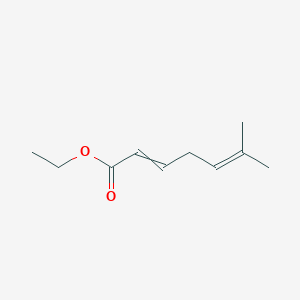
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
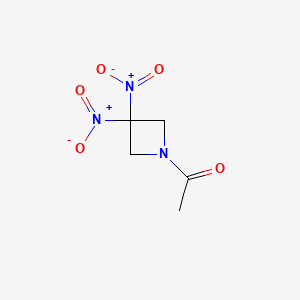
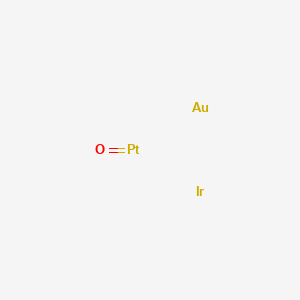
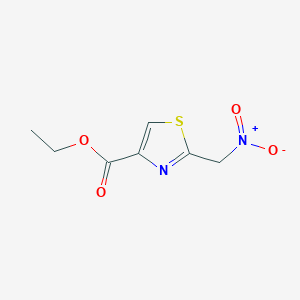
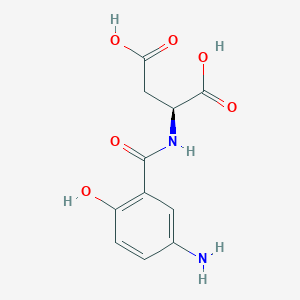
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
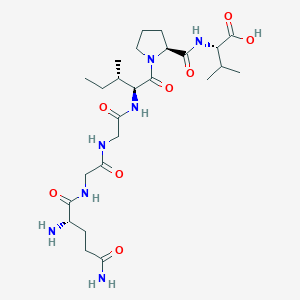


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
